11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is a synthetic organic compound characterized by the presence of fluorine atoms and peroxoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate typically involves the reaction of 11-fluoroundecanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxoate compound. The reaction can be represented as follows:
11-Fluoroundecanoic acid+Hydrogen peroxide→11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher fluorinated compounds, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate involves its interaction with molecular targets through its fluorine and peroxoate groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or inhibition of specific enzymes. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 11-Chloroundecanoyl 11-chloroundecaneperoxoate
- 11-Bromoundecanoyl 11-bromoundecaneperoxoate
- 11-Iodoundecanoyl 11-iodoundecaneperoxoate
Uniqueness
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its chlorinated, brominated, or iodinated counterparts.
Properties
CAS No. |
114333-30-1 |
---|---|
Molecular Formula |
C22H40F2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
11-fluoroundecanoyl 11-fluoroundecaneperoxoate |
InChI |
InChI=1S/C22H40F2O4/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24/h1-20H2 |
InChI Key |
PWMNRJMBSRKALB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCF)CCCCC(=O)OOC(=O)CCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.